molecular formula C13H8ClNO3S B1364440 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde CAS No. 42191-01-5

2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde

Cat. No.: B1364440
CAS No.: 42191-01-5
M. Wt: 293.73 g/mol
InChI Key: TVVNZBSLUREFJN-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde is an organic compound with the molecular formula C13H8ClNO3S It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a nitro group attached to a benzene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde typically involves the following steps:

    Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group, which can be achieved using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzoic acid.

    Reduction: 2-[(4-Chlorophenyl)sulfanyl]-5-aminobenzenecarbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzonitrile
  • 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine
  • 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Comparison:

  • 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzonitrile: Similar structure but with a nitrile group instead of an aldehyde group, which affects its reactivity and potential applications.
  • 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine: Contains a pyridine ring instead of a benzene ring, which can influence its chemical properties and biological activity.
  • 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde: The position of the nitro and aldehyde groups is different, leading to variations in reactivity and potential uses.

2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVNZBSLUREFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393266
Record name 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42191-01-5
Record name 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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